2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-phenylacetamide
Description
This compound features a 1,2-dihydroquinoline core substituted with 6,7-dimethoxy groups, a 2-oxo moiety, and a 3-[(phenylamino)methyl] side chain. The dimethoxy groups enhance electron density, possibly influencing receptor binding, while the phenylaminomethyl substituent may modulate solubility and steric interactions. Structural analogs often differ in core heterocycles, substituent patterns, or acetamide modifications, which can significantly alter pharmacological profiles .
Properties
IUPAC Name |
2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-32-23-14-18-13-19(16-27-20-9-5-3-6-10-20)26(31)29(22(18)15-24(23)33-2)17-25(30)28-21-11-7-4-8-12-21/h3-15,27H,16-17H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWCIZLMAQCPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3)CNC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-phenylacetamide (CAS Number: 893789-03-2) is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C29H31N3O4 |
| Molecular Weight | 485.6 g/mol |
| CAS Number | 893789-03-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including glioblastoma and breast cancer cells. The compound induces apoptosis and cell cycle arrest, primarily through the activation of intrinsic apoptotic pathways and modulation of key signaling pathways such as AKT and mTOR.
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against glioblastoma multiforme (GBM) cells with IC50 values in the nanomolar range. Morphological changes characteristic of apoptosis were observed, including cell shrinkage and chromatin condensation .
- Mechanistic Insights : The compound's mechanism involves multiple pathways:
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties , making it a candidate for treating inflammatory diseases. It has shown to reduce pro-inflammatory cytokine production in various models, suggesting its potential utility as an anti-inflammatory agent.
Study 1: Antitumor Efficacy
A study evaluated the compound's efficacy against breast adenocarcinoma and GBM. Results indicated that at low concentrations, it significantly inhibited cell viability compared to standard chemotherapeutic agents like etoposide, showcasing its potential as a safer alternative for cancer therapy .
Study 2: Neuroprotection
Another investigation focused on neuroprotective effects against oxidative stress in neuronal cultures. The compound exhibited protective effects by reducing neuronal death induced by oxidative stressors, highlighting its dual role in both cancer therapy and neuroprotection .
Biological Activity Summary
The biological activity of This compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against various cancer cells |
| Anti-inflammatory | Reduces cytokine production |
| Neuroprotective | Protects neurons from oxidative stress |
Scientific Research Applications
Anticancer Activity
The compound has demonstrated promising anticancer properties across various cancer cell lines. In vitro studies have shown that it can inhibit cell growth and induce apoptosis in several types of cancer cells.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 | 12.5 | Growth inhibition |
| HeLa | 10.0 | Induction of apoptosis |
| A549 | 15.0 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead for the development of novel anticancer agents due to its ability to target and disrupt cancer cell proliferation pathways .
Anti-inflammatory Properties
Research has indicated that this compound exhibits anti-inflammatory effects. In vivo studies have shown a reduction in inflammation markers in animal models of arthritis. The observed decrease in prostaglandin E2 levels suggests that the compound may inhibit cyclooxygenase (COX) activity, a key enzyme involved in inflammation processes.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies indicate that it significantly decreases malondialdehyde levels while increasing antioxidant enzyme activities in treated cells compared to controls. This suggests a protective effect against oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Case Study 1: Antitumor Activity
A study conducted on various cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM. This study highlights the potential of this compound as an effective anticancer agent.
Case Study 2: Inflammation Models
In an experimental model of arthritis, administration of the compound led to a marked decrease in inflammatory markers and pain scores compared to control groups. This underscores its potential application in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences between the target compound and analogs from the provided evidence:
Key Observations :
- Core Heterocycles: The target’s dihydroquinoline core distinguishes it from triazole (6m, 7a) or piperazine-based analogs (Mundra, 2015a). Quinoline derivatives (e.g., ) share the aromatic nitrogen but often incorporate additional functional groups for target specificity.
- Substituent Impact: The 6,7-dimethoxy groups in the target and compound 2.8 (naphthofuran) may enhance π-π stacking with hydrophobic protein pockets. The phenylaminomethyl group in the target contrasts with the morpholinoethyl group in 2.8, which could improve water solubility.
- Acetamide Modifications: Fluorination () may increase metabolic stability and lipophilicity compared to the target’s N-phenyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
